molecular formula C10H8ClN3 B372766 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine CAS No. 25194-62-1

4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine

Cat. No. B372766
CAS RN: 25194-62-1
M. Wt: 205.64g/mol
InChI Key: ZWHZRLMJZKIKGZ-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine is a chemical compound with the CAS Number: 25194-62-1. It has a molecular weight of 205.65 . The IUPAC name for this compound is 4-chloro-2-methyl-6-(2-pyridinyl)pyrimidine .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine is 1S/C10H8ClN3/c1-7-13-9(6-10(11)14-7)8-4-2-3-5-12-8/h2-6H,1H3 .


Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .

It is stored at room temperature .

Scientific Research Applications

Nonlinear Optical Properties

4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine derivatives, including thiopyrimidine compounds, have been studied for their potential in nonlinear optics (NLO). These compounds exhibit significant NLO properties, making them suitable for optoelectronic and high-tech applications. The exploration involves density functional theory (DFT) and time-dependent DFT (TDDFT) calculations to understand their structural parameters, electronic properties, and NLO characteristics. These findings underline the relevance of pyrimidine derivatives in the development of materials with advanced optical functionalities (Hussain et al., 2020).

Synthesis and Biological Modeling

Research on pyrimidine derivatives, including those related to 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine, involves the synthesis of model compounds for biological importance, such as betainic guanines present in RNA. These compounds demonstrate self-complementary properties and the ability to form homo-intermolecular dimers, which are crucial for understanding the chemical basis of biological systems and designing novel biomimetic materials (SchmidtAndreas & KindermannMarkus Karl, 2001).

Antimicrobial Studies

Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. The Biginelli reaction, a notable synthetic strategy, is employed to create novel compounds with potential medicinal applications. These studies contribute to the discovery of new therapeutic agents based on pyrimidine structures, offering insights into their synthesis, characterization, and potential as antimicrobial drugs (Rathod & Solanki, 2018).

Optical and Electronic Properties

The synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines and their optical properties have been investigated. These compounds show solvatochromism and potential as colorimetric and luminescent pH sensors due to their emission properties in different solvents. This research highlights the utility of pyrimidine derivatives in developing new materials for sensing and electronic applications (Hadad et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-chloro-2-methyl-6-pyridin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c1-7-13-9(6-10(11)14-7)8-4-2-3-5-12-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHZRLMJZKIKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine

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